molecular formula C13H18O2 B1280437 1-(4-Butoxyphenyl)propan-1-one CAS No. 5736-90-3

1-(4-Butoxyphenyl)propan-1-one

Cat. No. B1280437
CAS RN: 5736-90-3
M. Wt: 206.28 g/mol
InChI Key: DGRPJRSRLYATME-UHFFFAOYSA-N
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Description

The compound "1-(4-Butoxyphenyl)propan-1-one" is a chemical entity that can be associated with various synthetic pathways and applications in organic chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthetic methods that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of structurally related compounds involves several steps, including cyclization and methylation reactions. For instance, the synthesis of the compound "2-(3-Bromo-4-butoxyphenyl)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)furan" involves cyclization of a precursor with a hydrogen chloride solution in methanol . Similarly, the synthesis of diastereoisomers from a methylated precursor is described, which could be analogous to potential synthetic routes for "1-(4-Butoxyphenyl)propan-1-one" . These methods suggest that the synthesis of the target compound might involve halogenated intermediates and cyclization steps.

Molecular Structure Analysis

The molecular structure of related compounds shows specific dihedral angles between aromatic rings and heterocyclic components, such as furan rings, which could be indicative of the spatial arrangement in "1-(4-Butoxyphenyl)propan-1-one" . The determination of stereochemistry in similar compounds is achieved through conversion into known structures, which could be a technique applicable for analyzing the stereochemistry of "1-(4-Butoxyphenyl)propan-1-one" .

Chemical Reactions Analysis

The papers describe various chemical reactions, including condensation and reduction, which are part of the synthetic pathways for related compounds . These reactions could be relevant for the synthesis and further transformation of "1-(4-Butoxyphenyl)propan-1-one". For example, the condensation with aldehydes followed by reduction could be a method to modify the ketone group in the target compound.

Physical and Chemical Properties Analysis

While the papers do not directly report on the physical and chemical properties of "1-(4-Butoxyphenyl)propan-1-one", they do provide crystallographic data and spectroscopic analysis for related compounds . These techniques could be employed to determine the physical properties, such as melting points, solubility, and crystal structure, as well as chemical properties like reactivity and stability of "1-(4-Butoxyphenyl)propan-1-one".

Scientific Research Applications

X-ray Structures and Computational Studies

Research on cathinones, including derivatives similar to 1-(4-Butoxyphenyl)propan-1-one, has been conducted to understand their molecular structures and properties. X-ray diffraction and computational studies, like density functional theory (DFT), have been used to analyze these compounds' structures (Nycz et al., 2011).

Synthesis and Characterization of Polymeric Derivatives

The synthesis and characterization of polymeric derivatives, which include groups similar to 1-(4-Butoxyphenyl)propan-1-one, have been explored. These studies involve understanding the chemical structures and properties of these polymers, which have applications in various fields (Claramunt et al., 2003).

Spectroscopic Characterization and Crystal Structures

Spectroscopic characterization and crystal structure analysis of cathinone derivatives have been conducted, providing insights into the molecular makeup and interaction of these compounds (Kuś et al., 2016).

Molecular Docking Investigations

Studies have also focused on molecular docking investigations of compounds with structures similar to 1-(4-Butoxyphenyl)propan-1-one. These studies aim to understand how these compounds interact with biological targets, which is crucial in drug design and pharmaceutical research (Ramesh et al., 2019).

Applications in Synthesis of Beta-Blockers

Research has been conducted on the synthesis and application of compounds related to 1-(4-Butoxyphenyl)propan-1-one in the development of beta-blockers. These studies are significant in the field of medicinal chemistry, particularly in the development of cardiovascular drugs (Rzeszotarski et al., 1979).

Force Field Development for Alcohols and Polyalcohols

Force field development for alcohols and polyalcohols includes studies on compounds with structural similarities to 1-(4-Butoxyphenyl)propan-1-one. These studies contribute to the understanding of molecular interactions and properties in computational chemistry (Ferrando et al., 2009).

Photoinduced Reactivity Studies

Research on photoinduced reactivity involves compounds related to 1-(4-Butoxyphenyl)propan-1-one. These studies explore the reactions and properties of these compounds when exposed to light, which has implications in fields like polymer science and material engineering (Rosspeintner et al., 2009).

properties

IUPAC Name

1-(4-butoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-5-10-15-12-8-6-11(7-9-12)13(14)4-2/h6-9H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRPJRSRLYATME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462995
Record name 1-(4-butoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butoxyphenyl)propan-1-one

CAS RN

5736-90-3
Record name 1-(4-butoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Liu, DM Du, J Xu - Helvetica chimica acta, 2006 - Wiley Online Library
The secondary reduction in the direct and oxazaborolidine‐catalyzed asymmetric borane reduction of ketones was investigated by the use of GC/MS tracing titration and control …
Number of citations: 4 onlinelibrary.wiley.com

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